2-fluoro-3'-thiomorpholinomethyl benzophenone
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Overview
Description
2-Fluoro-3’-thiomorpholinomethylbenzophenone is a chemical compound with the molecular formula C18H18FNOS and a molecular weight of 315.41 g/mol . It is known for its unique structure, which includes a fluorophenyl group and a thiomorpholinomethyl group attached to a benzophenone core. This compound is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3’-thiomorpholinomethylbenzophenone typically involves the following steps:
Formation of the Benzophenone Core: The benzophenone core is synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto the benzene ring.
Attachment of the Thiomorpholinomethyl Group: The thiomorpholinomethyl group is attached through a nucleophilic substitution reaction, where thiomorpholine reacts with a suitable leaving group on the benzophenone core.
Industrial Production Methods
Industrial production methods for 2-Fluoro-3’-thiomorpholinomethylbenzophenone may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3’-thiomorpholinomethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the fluorophenyl group to a hydrocarbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3’-thiomorpholinomethylbenzophenone is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 2-Fluoro-3’-thiomorpholinomethylbenzophenone involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group and thiomorpholinomethyl group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-nitrobenzoic acid: Used in organic synthesis and pharmaceuticals.
2-Fluoro-3-(trifluoromethyl)benzoic acid: Used in chemical synthesis.
Uniqueness
2-Fluoro-3’-thiomorpholinomethylbenzophenone is unique due to its combination of a fluorophenyl group and a thiomorpholinomethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNOS/c19-17-7-2-1-6-16(17)18(21)15-5-3-4-14(12-15)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFYBJWGZBIMNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643380 |
Source
|
Record name | (2-Fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-40-1 |
Source
|
Record name | (2-Fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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